PF 05085727-Bio-X
Overview
Description
PF 05085727-Bio-X, also known as PF-05085727, is a potent, selective, and brain-penetrant inhibitor of cGMP-dependent PDE2A . It has an IC50 value of 2 nM and exhibits over 4000-fold selectivity over PDE1 and PDE3-11 .
Molecular Structure Analysis
The empirical formula of PF 05085727-Bio-X is C20H18F3N7 . Its molecular weight is 413.40 .
Physical And Chemical Properties Analysis
PF 05085727-Bio-X is a white to yellow solid . It is soluble in DMSO at a concentration of 62.5 mg/mL .
Scientific Research Applications
New Trends and Future Perspectives on Plasma Focus Research
- Overview of Plasma Focus Devices: This paper discusses the contributions of various groups working on plasma focus devices worldwide, including their applications in non-destructive tests, detection of substances, pulsed radiation in biology, and material sciences (Soto, 2005).
Progress in Plasma Focus Research and Applications
- Use of Plasma Focus in High-Energy-Density Physics: Highlights new opportunities for using plasma focus in studies on high-energy-density physics, emphasizing the results obtained on PF-type facilities (Krauz, 2006).
Intelligent Particle Filter and Its Application to Fault Detection of Nonlinear System
- Particle Filter Techniques: Discusses a modified particle filter, intelligent particle filter (IPF), for estimating hidden states of nonlinear and/or non-Gaussian systems, with applications in real-time fault detection (Yin & Zhu, 2015).
Oxy-Fuel Combustion of Pulverized Fuels
- Combustion Fundamentals and Modeling: Explores the fundamentals and modeling of oxy-fuel combustion of pulverized fuels (PF), a technology for CO2 capture from power plants (Yin & Yan, 2016).
Nuclear Power in Space
- Applications of Nuclear Radioisotope Power Generators: Describes the use of nuclear radioisotope power generators in space missions, ranging from planetary surface observation to scientific data communication to Earth (Volchok, Krey, & Holland, 1983).
Safety And Hazards
PF 05085727-Bio-X shows weak activity with an IC50 of 162 μM to induce cell death in a cellular toxicity assay using transformed human liver endothelial (THLE) cells . It shows a minimal inhibition of cytochrome P450 enzymes (CYPs), inhibiting 1A2, 2C8, 2C9, 2D6, and 3A4 with percentages of 16%, 18%, 7%, 4%, and 30%, respectively .
Future Directions
properties
IUPAC Name |
4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVEYUXRBIMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PF 05085727-Bio-X |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.